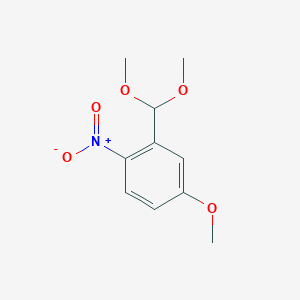

2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene

Description

Properties

IUPAC Name |

2-(dimethoxymethyl)-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-14-7-4-5-9(11(12)13)8(6-7)10(15-2)16-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVQBIUVXUJHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of salicylaldehyde with dimethyl acetal (methanol acetal), followed by nitration to introduce the nitro group. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene typically involves multiple steps, including nitration and methoxymethylation processes. The compound is characterized by its unique molecular structure, which includes a nitro group and methoxy groups that contribute to its reactivity and solubility.

Pharmaceutical Development

2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds. The nitro group can serve as a functional handle for further modifications, leading to the development of new therapeutic agents.

- Case Study : Research has shown that derivatives of nitrobenzene compounds exhibit antimicrobial properties. The modification of the nitro group can enhance the bioactivity of the resultant compounds, making them suitable candidates for drug development .

Material Science

In material science, this compound can be utilized in the formulation of polymers and resins due to its methoxy groups, which can improve solubility and compatibility with various solvents.

- Application Example : The methoxymethyl moiety can facilitate cross-linking reactions in polymer matrices, enhancing mechanical properties and thermal stability .

Case Study 1: Antimicrobial Activity

A study conducted on nitro-substituted benzene derivatives indicated that certain modifications could lead to enhanced antimicrobial efficacy. The specific role of the nitro group was crucial in determining the interaction with microbial targets .

Case Study 2: Polymer Applications

Research into the use of methoxy-containing compounds in polymer science highlighted their ability to improve adhesion properties in coatings. The incorporation of 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene into polymer formulations resulted in improved durability under various environmental conditions .

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s solubility and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

2-(Bromomethyl)-4-methoxy-1-nitrobenzene

- Molecular formula: C₈H₈BrNO₃ (MW: 246.06 g/mol) .

- Key differences : Replaces the dimethoxymethyl group with a bromomethyl (-CH₂Br) substituent.

- Reactivity: The bromomethyl group acts as a potent alkylating agent, enabling cross-coupling reactions. For example, it is used in palladium-catalyzed annulation to synthesize norneocryptolepine derivatives .

1-Iodo-4-methoxy-2-nitrobenzene

- Molecular formula: C₇H₆INO₃ (MW: 295.04 g/mol) .

- Key differences : Contains an iodine atom at position 1 instead of a nitro group.

- The iodine substituent may facilitate nucleophilic aromatic substitution reactions due to its polarizable nature .

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene

- Molecular formula: C₉H₉F₂NO₅ (CAS 1203662-90-1) .

- Key differences : Incorporates fluorine atoms at positions 1 and 3.

- Reactivity : Fluorine’s strong electron-withdrawing effect enhances the nitro group’s electrophilicity, making this compound suitable for fluorinated drug intermediates . Its applications include synthesizing bioactive molecules with improved metabolic stability .

4-Chloro-1-ethoxy-2-nitrobenzene

- Molecular formula: C₈H₈ClNO₃ (MW: 201.61 g/mol) .

- Key differences : Substitutes methoxy with an ethoxy (-OCH₂CH₃) group and introduces a chlorine atom at position 4.

- Applications: Used in environmental and analytical chemistry (e.g., as a component in phenol mixtures for chromatography). The chlorine atom may enhance stability against oxidation .

Biological Activity

2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene is an aromatic compound characterized by a nitro group and two methoxy groups attached to a benzene ring. Its molecular formula is CHNO, with a molecular weight of approximately 225.25 g/mol. The unique structural features of this compound suggest potential applications in organic synthesis and medicinal chemistry, although comprehensive studies on its biological activity remain limited.

Chemical Structure and Properties

The structure of 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene includes:

- Nitro Group : An electron-withdrawing group that can influence the reactivity of the compound.

- Methoxy Groups : Electron-donating groups that can stabilize certain reaction intermediates.

The interplay between these functional groups contributes to the compound's chemical reactivity and potential biological interactions.

Biological Activity Overview

While specific studies focusing solely on the biological activity of 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene are scarce, some insights can be gleaned from related compounds and its chemical behavior:

- Reactivity with Nucleophiles : The compound's ability to undergo nucleophilic substitution reactions makes it a candidate for further exploration in drug design.

- Potential Antimicrobial Activity : Similar nitroaromatic compounds have been studied for their antimicrobial properties, suggesting that 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene may exhibit similar activities, although direct evidence is lacking.

- Interaction Studies : Research on structurally related compounds indicates potential interactions with biological macromolecules, such as DNA, through intercalation or other binding modes .

Comparative Analysis with Related Compounds

To better understand the unique aspects of 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene, a comparison with related compounds is presented in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxy-1-nitrobenzene | One methoxy group, one nitro group | Less sterically hindered than 2-(Dimethoxymethyl) |

| 2,4-Dimethoxynitrobenzene | Two methoxy groups, one nitro group | Lacks dimethoxymethyl substituent |

| 2-Dimethoxymethyl-4-methoxybenzaldehyde | Aldehyde functional group instead of nitro | Different reactivity due to aldehyde functionality |

| 3-Methoxy-4-nitrophenol | Hydroxyl group instead of methoxymethyl | Exhibits different solubility and reactivity |

Case Studies and Research Findings

Despite the lack of direct studies on 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene, research on similar nitroaromatic compounds provides valuable insights:

- Antimicrobial Studies : Compounds with nitro groups have shown varying degrees of antimicrobial activity. For instance, derivatives of nitrobenzene have been tested against various bacterial strains, often exhibiting significant inhibition zones .

- DNA Interaction : Research on anthraquinone derivatives has demonstrated their ability to unwind negatively supercoiled DNA and intercalate between bases. This suggests that similar mechanisms could be explored for 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene .

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step functionalization. For example, bromomethyl intermediates (e.g., 2-(Bromomethyl)-4-methoxy-1-nitrobenzene) can serve as precursors for introducing the dimethoxymethyl group via nucleophilic substitution . Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with pentane:EtOAc) is critical, as demonstrated in similar nitroaromatic syntheses . Validate purity using HPLC or TLC, and confirm structure via / NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .

Q. What spectroscopic techniques are most effective for characterizing the substitution pattern on the benzene ring?

- Methodological Answer :

- NMR : NMR identifies methoxy (δ 3.8–4.0 ppm) and nitro group proximity via splitting patterns. NMR detects quaternary carbons adjacent to nitro groups (δ 145–155 ppm) .

- IR : Confirm nitro (stretch ~1520 cm) and ether (C-O stretch ~1250 cm) groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 271.09 for CHNO) .

Q. What safety protocols are essential when handling nitroaromatic compounds in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and operate in fume hoods to avoid inhalation . Store separately from reducing agents to prevent explosive reactions. Dispose of waste via certified hazardous waste services, as nitro compounds are often toxic and environmentally persistent .

Advanced Research Questions

Q. How can researchers resolve discrepancies in X-ray crystallographic data for nitroaromatic compounds like 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene?

- Methodological Answer : Employ SHELX programs (e.g., SHELXL for refinement) to address challenges like thermal motion or disorder in the dimethoxymethyl group . Apply restraints for flexible substituents and validate against spectroscopic data. For twinned crystals, use TWIN/BASF commands in SHELXL to refine dual-domain models .

Q. How do the electronic effects of substituents influence the compound’s reactivity in electrophilic substitution?

- Methodological Answer : The nitro group (-NO) is strongly electron-withdrawing (meta-directing), while methoxy (-OMe) is electron-donating (ortho/para-directing). Computational studies (DFT) can map charge distribution to predict regioselectivity. For example, in nitration reactions, the dimethoxymethyl group may sterically hinder meta positions, favoring para-substitution .

Q. How can isotopic labeling or kinetic isotope effects elucidate reaction pathways?

- Methodological Answer : Introduce deuterium at the benzylic position to study H/D exchange mechanisms. Monitor kinetic isotope effects (KIEs) via NMR or mass spectrometry to distinguish between concerted and stepwise mechanisms in reductions or substitutions .

Q. What computational methods aid in predicting spectroscopic properties or stability?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to simulate NMR chemical shifts (e.g., GIAO method) and compare with experimental data . Molecular dynamics (MD) simulations assess conformational stability of the dimethoxymethyl group in solvent environments.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields or regioselectivity?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Analyze byproducts via GC-MS to identify competing pathways. For example, discrepancies in nitration yields may arise from trace moisture or varying acid concentrations . Cross-reference crystallographic data (e.g., SHELXL-refined structures) to confirm product identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.